![molecular formula C18H19N5O B2889931 N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286702-92-8](/img/structure/B2889931.png)
N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the nicotinamide class of compounds, which are known to have various biological activities.
Scientific Research Applications
Metabolic Roles and Biochemical Properties
Nicotinamide derivatives, including nicotinamide itself, play critical roles in mammalian, insect, and bacterial metabolism. Nicotinamide is a precursor for the biosynthesis of NAD+ (nicotinamide adenine dinucleotide), an essential coenzyme in redox reactions. Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide, pyridine, and structurally related compounds, impacting the regulation of metabolic pathways and the methylation status of various biomolecules. This enzyme's activity has been linked to individual variability in drug metabolism and disease states, emphasizing the importance of understanding its function and the effects of its substrates and inhibitors (Rini et al., 1990).
Potential Therapeutic Applications
Research into nicotinamide derivatives has identified their potential for therapeutic applications, particularly in the context of cancer and metabolic diseases. For example, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and NNMT have been explored for their anticancer properties, given these enzymes' roles in NAD+ metabolism and their overexpression in various cancers. Compounds that can modulate the activity of these enzymes may offer new avenues for cancer treatment (Zheng et al., 2013).
Structural and Mechanistic Insights
Understanding the structure and function of nicotinamide-related enzymes like NNMT is crucial for developing effective inhibitors. Structural studies have provided insights into the substrate and cofactor binding sites of NNMT, guiding the design of potent inhibitors. For instance, bisubstrate inhibitors that occupy both the substrate and cofactor binding sites have shown promise, illustrating the importance of detailed structural knowledge in drug discovery (Babault et al., 2018).
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have various molecular and cellular effects .
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-13(2)22-23(14(12)3)17-7-6-16(11-20-17)18(24)21-10-15-5-4-8-19-9-15/h4-9,11H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHIKRPWIHUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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